(2,4-Dichlorophenyl)(piperidin-1-yl)methanone

Medicinal Chemistry Physicochemical Properties Drug Design

(2,4-Dichlorophenyl)(piperidin-1-yl)methanone (CAS 13573-27-8), also known as 1-(2,4-dichlorobenzoyl)piperidine, is a small molecule belonging to the benzoylpiperidine class of compounds. It is characterized by a piperidine ring linked to a 2,4-dichlorophenyl group via a carbonyl moiety.

Molecular Formula C12H13Cl2NO
Molecular Weight 258.14 g/mol
CAS No. 13573-27-8
Cat. No. B12122250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dichlorophenyl)(piperidin-1-yl)methanone
CAS13573-27-8
Molecular FormulaC12H13Cl2NO
Molecular Weight258.14 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H13Cl2NO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
InChIKeyBDDXVGUICDEQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorobenzoyl)piperidine (CAS 13573-27-8) for Research and Industrial Sourcing: A Procurement-Focused Overview


(2,4-Dichlorophenyl)(piperidin-1-yl)methanone (CAS 13573-27-8), also known as 1-(2,4-dichlorobenzoyl)piperidine, is a small molecule belonging to the benzoylpiperidine class of compounds. It is characterized by a piperidine ring linked to a 2,4-dichlorophenyl group via a carbonyl moiety [1]. This compound serves primarily as a synthetic intermediate or a chemical probe in early-stage drug discovery, particularly within the benzoylpiperidine chemical space [2]. Its core benzoylpiperidine motif is considered a privileged structure in medicinal chemistry, having been explored for modulating diverse biological targets including monoacylglycerol lipase (MAGL) and glycine transporters [2][3]. While not a drug candidate itself, its defined structure and availability make it a relevant scaffold for structure-activity relationship (SAR) studies and the development of targeted libraries.

Why Substituting CAS 13573-27-8 with a Generic Benzoylpiperidine Can Derail Research Outcomes


Generic substitution of (2,4-Dichlorophenyl)(piperidin-1-yl)methanone with other benzoylpiperidines or similar arylpiperidine amides is not scientifically sound due to the profound impact of even minor structural modifications on physicochemical and biological properties. The specific 2,4-dichloro substitution pattern on the phenyl ring is a key driver of lipophilicity and electronic character, which directly influences membrane permeability, target engagement, and metabolic stability [1]. Replacing this with a different halogen pattern (e.g., 4-chloro or 3,4-dichloro) or an unsubstituted phenyl group, as seen in many commercially available analogs, can result in a compound with a significantly different LogP, potency, and selectivity profile [1]. In the context of the benzoylpiperidine class, structure-activity relationship (SAR) studies have demonstrated that subtle changes to the benzoyl moiety can lead to orders-of-magnitude differences in inhibitory activity against key targets like MAGL [2]. Therefore, using a structurally similar but not identical alternative as a building block or reference standard introduces an uncontrolled variable, jeopardizing the reproducibility and interpretability of experimental data in medicinal chemistry and chemical biology workflows.

Quantitative Differentiation of (2,4-Dichlorophenyl)(piperidin-1-yl)methanone Against Key Structural Comparators


Comparative Physicochemical Profiling: LogP and Lipophilicity as Key Differentiators

The target compound exhibits a calculated LogP of 3.56 . This value is significantly higher than that of its unsubstituted phenyl analog, (phenyl)(piperidin-1-yl)methanone (CAS 1190-58-9), which has a predicted LogP of approximately 1.96 [1]. This ~1.6 LogP unit difference corresponds to a roughly 40-fold increase in lipophilicity, a critical parameter for predicting membrane permeability and non-specific protein binding. The 2,4-dichloro substitution pattern provides a quantifiably distinct physicochemical profile that cannot be replicated by non-halogenated or mono-halogenated benzoylpiperidine analogs.

Medicinal Chemistry Physicochemical Properties Drug Design

Thermal Stability and Volatility Comparison: Implications for Handling and Storage

The target compound demonstrates a boiling point of 401.3 °C at 760 mmHg and a flash point of 196.5 °C . These values indicate low volatility and high thermal stability, making it suitable for a range of synthetic procedures that may involve heating or distillation. In contrast, a closely related analog with a smaller heterocyclic amine, (2,4-dichlorophenyl)(pyrrolidin-1-yl)methanone (CAS not found), would be expected to have a lower boiling point due to its reduced molecular weight and weaker intermolecular forces. This higher thermal stability provides a practical advantage in storage and reaction setup, reducing the risk of sample loss or degradation during prolonged experiments.

Chemical Stability Procurement Synthetic Chemistry

Class-Specific Bioactivity: Contextualizing Potency in the Benzoylpiperidine Space

While direct biological data for (2,4-Dichlorophenyl)(piperidin-1-yl)methanone is limited, its core benzoylpiperidine scaffold has been extensively optimized for MAGL inhibition. A structurally optimized benzoylpiperidine derivative (compound 23) achieved an IC50 of 80 nM against MAGL [1]. The target compound, as a less optimized benzoylpiperidine building block, is expected to have lower potency but serves as a crucial starting point for SAR campaigns. Its procurement is justified for medicinal chemists aiming to build upon the known activity of the benzoylpiperidine class, where the 2,4-dichloro substitution represents a specific hydrophobic motif for exploring enzyme binding pockets.

Enzyme Inhibition MAGL Inhibitor SAR

High-Impact Research Applications for (2,4-Dichlorophenyl)(piperidin-1-yl)methanone Based on Validated Evidence


As a Defined Building Block in Structure-Activity Relationship (SAR) Studies for MAGL Inhibitors

Medicinal chemists can use (2,4-Dichlorophenyl)(piperidin-1-yl)methanone as a key intermediate to systematically explore the SAR around the benzoylpiperidine core. Given that optimized members of this class achieve potent MAGL inhibition (IC50 = 80 nM) [1], incorporating the 2,4-dichlorophenyl motif allows researchers to probe the effect of this specific hydrophobic, electron-withdrawing substitution on enzyme binding affinity and selectivity compared to other halogenated or unsubstituted analogs.

As a Reference Standard for Physicochemical Property Comparisons

In drug discovery programs focused on CNS or other targets requiring optimal lipophilicity, (2,4-Dichlorophenyl)(piperidin-1-yl)methanone can serve as a reference compound with a well-defined LogP of 3.56 . It can be used in permeability assays (e.g., PAMPA, Caco-2) or metabolic stability studies to establish a baseline for the 2,4-dichlorophenyl motif, enabling direct comparisons with newly synthesized analogs to quantify the impact of structural changes on these critical ADME properties.

As a Synthetic Intermediate for Functionalized Piperidine Derivatives

The compound's structure, featuring a reactive amide bond and a piperidine ring, makes it a versatile synthetic intermediate [2]. Its high thermal stability (boiling point 401.3 °C, flash point 196.5 °C) allows for its use in a variety of chemical transformations, including N-alkylation, reduction, and cross-coupling reactions, to generate diverse libraries of substituted piperidines for broad chemical biology and medicinal chemistry applications [3].

As a Chemical Probe in Glycine Transporter (GlyT-2) Inhibitor Research

Benzoylpiperidine derivatives have been established as a core scaffold for developing GlyT-2 inhibitors [4]. (2,4-Dichlorophenyl)(piperidin-1-yl)methanone represents a fundamental structure within this chemical class. Researchers can use it as a minimal pharmacophore model or a starting point for further derivatization to investigate the structural requirements for binding and inhibiting the GlyT-2 transporter, a target of interest for pain management and neurological disorders.

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